S-Ethyl-L-cysteine
Overview
Description
S-Ethyl-L-cysteine: is a sulfur-containing amino acid derivative. It is structurally similar to L-cysteine, with an ethyl group replacing the hydrogen atom of the thiol group. This compound is known for its presence in certain Allium plant foods, such as garlic, and exhibits various biological activities .
Mechanism of Action
Target of Action
S-Ethyl-L-cysteine, a derivative of S-allyl-L-cysteine, primarily targets the endoplasmic reticulum (ER) stress pathway . It interacts with calpain, a calcium-dependent cysteine protease, and binds to this enzyme’s calcium-binding domain .
Mode of Action
This compound exerts its effects by directly suppressing calpain activity . This suppression is achieved through the binding of this compound to the calcium-binding domain of calpain . The interaction of this compound with calpain leads to significant protective effects against ER stress-induced neurotoxicity .
Biochemical Pathways
This compound affects the ER stress pathway, which is involved in various neurological diseases such as brain ischemia, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and Huntington’s disease . By suppressing calpain activity, this compound can mitigate ER stress and thus exert neuroprotective effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant protective effects against ER stress-induced neurotoxicity . These effects are more potent than those of S-allyl-L-cysteine in cultured rat hippocampal neurons . Additionally, this compound has been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the local electrostatic environment of cysteine is an important determinant of its reactivity . .
Biochemical Analysis
Biochemical Properties
S-Ethyl-L-cysteine, like its parent compound SAC, is thought to interact with various enzymes and proteins. For instance, SAC has been shown to bind to the Ca2±binding domain of calpain, a protein involved in various cellular processes . The protective effects of this compound against ER stress-induced neurotoxicity were found to be more potent than those of SAC in cultured rat hippocampal neurons .
Cellular Effects
This compound has been shown to exert significant protective effects against ER stress-induced neurotoxicity in cultured rat hippocampal neurons . It is also suggested to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .
Molecular Mechanism
The protective effects of this compound are believed to be due to the direct suppression of calpain activity via the binding of the compound to this enzyme’s Ca2±binding domain .
Temporal Effects in Laboratory Settings
It is known that the compound’s protective effects against ER stress-induced neurotoxicity are more potent than those of SAC in cultured rat hippocampal neurons .
Dosage Effects in Animal Models
It is known that the compound has been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .
Metabolic Pathways
It is known that the compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various metabolic processes .
Transport and Distribution
It is known that the compound is a derivative of L-cysteine, which is transported by various amino acid transporters .
Subcellular Localization
It is known that the compound is a derivative of L-cysteine, which is involved in various cellular processes in different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethyl-L-cysteine can be synthesized through the reaction of L-cysteine with ethylating agents. One common method involves the use of ethyl iodide in the presence of a base, such as sodium hydroxide, to facilitate the ethylation of the thiol group .
Industrial Production Methods: Industrial production of this compound often involves microbiological synthesis using intact cells containing cysteine desulfhydrase. This enzyme catalyzes the β-replacement reaction, allowing the synthesis of this compound from substrates like β-chloro-L-alanine and ethyl mercaptan .
Chemical Reactions Analysis
Types of Reactions: S-Ethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Disulfides of this compound.
Reduction: Regeneration of the thiol form.
Substitution: Various S-substituted L-cysteine derivatives.
Scientific Research Applications
S-Ethyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in cellular processes and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential neuroprotective effects and its ability to mitigate oxidative stress.
Industry: Utilized in the production of flavor enhancers and as a nutritional supplement .
Comparison with Similar Compounds
S-Allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.
S-Methyl-L-cysteine: Another sulfur-containing amino acid derivative with similar biological activities.
S-Propyl-L-cysteine: Exhibits neuroprotective effects similar to S-Ethyl-L-cysteine
Uniqueness: this compound is unique due to its specific ethyl substitution, which enhances its neuroprotective effects compared to other similar compounds. Its ability to inhibit calpain activity more effectively than S-Allyl-L-cysteine and S-Propyl-L-cysteine makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-amino-3-ethylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKXLZEOGLCRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859751 | |
Record name | S-Ethylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-59-6 | |
Record name | L-Cysteine, S-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: In silico and in vitro studies indicate that S-Ethyl-L-cysteine inhibits PCSK9 activity, potentially by binding to the enzyme and hindering its interaction with the EGF-A portion of the low-density lipoprotein receptor (LDL-R). [] This disruption could lead to increased LDL-R function and a decrease in circulating LDL-cholesterol levels. []
A: Research suggests this compound may offer neuroprotective benefits. Studies in cultured rat hippocampal neurons show that it, along with S-propyl-L-cysteine, exhibits stronger protection against endoplasmic reticulum stress-induced neurotoxicity than S-allyl-L-cysteine. [] This protective effect is attributed to the direct suppression of calpain activity via binding to the enzyme's Ca2+-binding domain. []
ANone: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol.
A: While specific spectroscopic data isn't detailed within the provided abstracts, techniques like NMR and mass spectrometry have been employed to identify this compound and its reaction products. [, ] For instance, S-[2-(DL-cysteinyl)ethyl]glutathione, a product of the reaction between this compound and glutathione, has been characterized using these methods. []
A: this compound acts as a substrate for enzymes like S-alkylcysteine α,β-lyase. This enzyme catalyzes the α,β-elimination reaction, removing a portion of the this compound molecule. [, , ] It is also a substrate for cystine lyase, although L-cystine is the preferred substrate in vivo. [, ]
A: Studies using this compound as a substrate for tryptophan indole-lyase (Trpase) mutants reveal insights into the enzyme's mechanism. It forms an aminoacrylate intermediate in the presence of benzimidazole when reacting with the F464A Trpase mutant. [] This observation assists in understanding the role of specific residues in the Trpase active site.
A: S-alkylcysteine α,β-lyase can utilize both this compound and S-methyl-L-cysteine as substrates, converting them into corresponding S-substituted cysteines through β-replacement reactions with various thiols. [, , ]
A: Molecular docking simulations were used to assess the binding affinity of this compound to PCSK9, revealing a favorable binding energy compared to other organosulfur compounds. [] This computational approach suggests the potential of this compound as a PCSK9 inhibitor.
A: Research shows that introducing specific substituents to the basic structure of this compound can enhance its ACE inhibitory activity. [, ] For example, adding a benzyl group at the R' position and maintaining ethyl at the R2 position, with hydrogens at R3 and R4, significantly increases its potency. []
A: Studies using S-methyl-L-cysteine, this compound, and S-propyl-L-cysteine as thioether analogs of alliin lyase substrates demonstrated that the Ki values decrease with increasing alkyl chain length. [] This suggests a relationship between the alkyl chain length and the inhibitory activity of these compounds.
A: The impact of this compound on PCSK9 activity was investigated using in vitro assays, demonstrating its potential as an inhibitor. [] Additionally, its neuroprotective properties were studied in cultured rat hippocampal neurons, indicating its ability to mitigate ER stress-induced neurotoxicity. []
A: Research indicates the neuroprotective effects of this compound have been explored in a murine model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] These studies provide insights into its potential therapeutic applications in neurological disorders.
A: While the provided abstracts don't detail specific toxicity data, one study indicates that high doses of S-(2-chloroethyl)-DL-cysteine, a related compound, induced nephrotoxicity in rats. [] This finding highlights the importance of investigating the toxicological profile of this compound in detail.
ANone: Various analytical methods have been employed to investigate this compound and its interactions. These include:
- NMR and mass spectrometry: For the identification and structural characterization of this compound and its reaction products, such as S-[2-(DL-cysteinyl)ethyl]glutathione. [, ]
- Spectrophotometry: Used to monitor the formation and behavior of reaction intermediates, such as quinonoid intermediates, during enzymatic reactions involving this compound. [, , , ]
- High-pressure liquid chromatography (HPLC): Employed for separating and analyzing reaction mixtures containing this compound. []
ANone: The study of this compound benefits from a multidisciplinary approach, integrating:
- Biochemistry: Exploring its role as a substrate for enzymes like S-alkylcysteine α,β-lyase and cystine lyase, and its involvement in metabolic pathways. [, , , , ]
- Enzymology: Investigating its interactions with enzymes, including the formation of reaction intermediates and the impact of structural modifications on enzyme activity. [, , , , ]
- Pharmacology: Examining its potential therapeutic applications, such as antituberculous, neuroprotective, and cholesterol-lowering effects. [, , ]
- Computational chemistry: Utilizing molecular docking simulations to predict binding affinities and potential inhibitory activity against targets like PCSK9. []
- Medicinal chemistry: Designing and synthesizing this compound derivatives with enhanced pharmacological properties, such as improved ACE inhibitory activity. [, ]
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